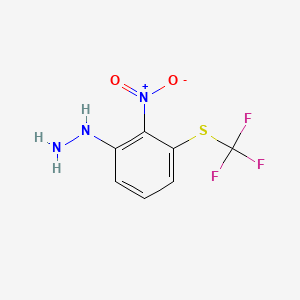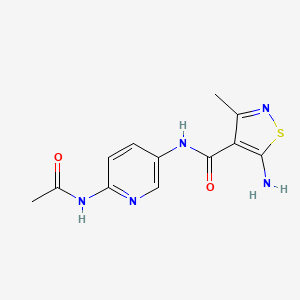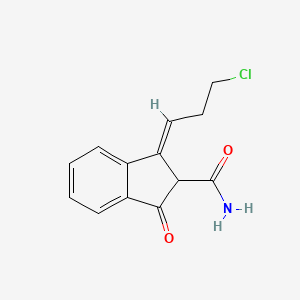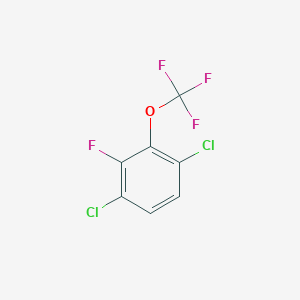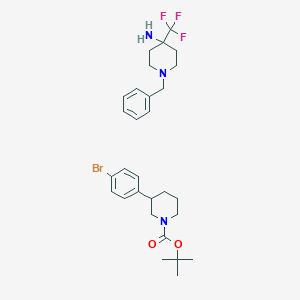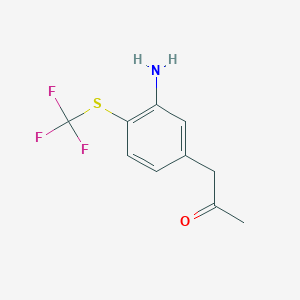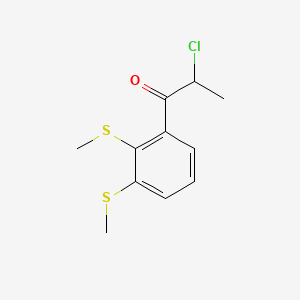![molecular formula C21H33NO8S B14046056 [1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate](/img/structure/B14046056.png)
[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is also referred to as Traxoprodil mesylate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate involves multiple steps. The primary synthetic route includes the reaction of 4-phenylpiperidin-4-ol with methanesulfonyl chloride in the presence of a base, followed by the addition of (1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl . The reaction conditions typically involve maintaining an inert atmosphere and controlling the temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted piperidines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
In biological research, [1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate is used to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it valuable for understanding cellular mechanisms .
Medicine
In medicine, this compound has shown potential as a therapeutic agent. It is being investigated for its effects on neurological conditions and its ability to modulate specific receptors in the brain .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of [1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate involves its interaction with specific molecular targets in the body. It primarily acts on receptors in the central nervous system, modulating their activity and influencing neurological processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect neurotransmitter release and receptor sensitivity .
Comparación Con Compuestos Similares
Similar Compounds
Traxoprodil mesylate: A similar compound with comparable structure and properties.
CP-101606-27: Another compound with similar applications and chemical behavior.
Uniqueness
What sets [1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate apart is its unique combination of functional groups, which allows for diverse chemical reactions and applications. Its stability and reactivity make it a valuable compound in various fields .
Propiedades
Fórmula molecular |
C21H33NO8S |
|---|---|
Peso molecular |
459.6 g/mol |
Nombre IUPAC |
[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate |
InChI |
InChI=1S/C21H27NO5S.3H2O/c1-16(20(24)17-8-10-19(23)11-9-17)22-14-12-21(13-15-22,27-28(2,25)26)18-6-4-3-5-7-18;;;/h3-11,16,20,23-24H,12-15H2,1-2H3;3*1H2/t16-,20+;;;/m0.../s1 |
Clave InChI |
KWQNWECPTATPQD-FCXVTQFRSA-N |
SMILES isomérico |
C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)OS(=O)(=O)C.O.O.O |
SMILES canónico |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)OS(=O)(=O)C.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


